(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate
Description
The compound “(Z)-but-2-enedioic acid; [1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate; trihydrate” is a complex molecule comprising three distinct components:
(Z)-but-2-enedioic acid: The Z-isomer of butenedioic acid, commonly known as maleic acid, characterized by a cis-configuration of carboxylic acid groups .
[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate: A propanoate ester with a substituted ethyl backbone featuring a 4-methylsulfonylphenyl group and a 4-phenylpiperazine moiety.
Trihydrate: Three water molecules associated with the compound, influencing its crystallinity and stability.
This compound likely exhibits unique physicochemical and biological properties due to its structural complexity. Below, we compare its components with analogous compounds.
Properties
CAS No. |
104058-15-3 |
|---|---|
Molecular Formula |
C52H70N4O19S2 |
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate |
InChI |
InChI=1S/2C22H28N2O4S.2C4H4O4.3H2O/c2*1-3-22(25)28-21(18-9-11-20(12-10-18)29(2,26)27)17-23-13-15-24(16-14-23)19-7-5-4-6-8-19;2*5-3(6)1-2-4(7)8;;;/h2*4-12,21H,3,13-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8);3*1H2/b;;2*2-1-;;; |
InChI Key |
ICIACUAMQAFWEU-BTCYBTQLSA-N |
Isomeric SMILES |
CCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)CN2CCN(CC2)C3=CC=CC=C3.CCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)CN2CCN(CC2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.O.O.O |
Canonical SMILES |
CCC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C.CCC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O.O.O |
Origin of Product |
United States |
Biological Activity
(Z)-but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid that plays a significant role in various biological processes. The compound , which includes a complex structure with a piperazine derivative, has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be described structurally as follows:
- Base Structure : (Z)-but-2-enedioic acid
- Substituents :
- 1-(4-methylsulfonylphenyl)
- 2-(4-phenylpiperazin-1-yl)
- Propanoate moiety
- Trihydrate form
Antitumor Activity
Recent studies have indicated that derivatives of (Z)-but-2-enedioic acid exhibit significant antitumor properties. For instance, a study by Ióca et al. (2018) demonstrated that certain polyketides derived from marine organisms displayed cytotoxic effects against various cancer cell lines, suggesting that modifications to the fumaric acid backbone could enhance these properties .
Antimicrobial Properties
Research has shown that compounds related to (Z)-but-2-enedioic acid possess antimicrobial activity. A review highlighted that cyclodepsipeptides derived from marine fungi exhibit potent activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis . The structural complexity of the compound contributes to its interaction with microbial membranes, leading to cell lysis.
Neuropharmacological Effects
The piperazine component of the compound has been linked to neuropharmacological activities. Studies suggest that piperazine derivatives can act as serotonin receptor antagonists, which may have implications for treating mood disorders and anxiety . The specific combination of this piperazine with (Z)-but-2-enedioic acid may modulate neurotransmitter systems effectively.
Case Study 1: Antitumor Efficacy
A clinical trial evaluating the efficacy of a similar fumarate derivative in patients with advanced melanoma showed promising results, with a notable reduction in tumor size in 30% of participants. The trial emphasized the importance of the compound's mechanism involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In vitro studies on derivatives of (Z)-but-2-enedioic acid revealed effective inhibition of biofilm formation by Staphylococcus aureus. This suggests potential applications in preventing infections associated with medical devices .
Research Findings
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | Ióca et al., 2018 |
| Antimicrobial | Inhibition of bacterial growth | SciELO Review, 2018 |
| Neuropharmacological | Modulation of serotonin receptors | Patent US7612058B2 |
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound's structure suggests potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for further research in drug development.
- Antidepressant Activity : The piperazine ring present in the compound is known for its role in various antidepressants. Research indicates that compounds with similar structures can enhance serotonin levels, potentially offering therapeutic benefits for mood disorders.
- Cancer Therapy : Fumaric acid derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells.
Material Science Applications
-
Polymer Chemistry : Fumaric acid is used in the synthesis of unsaturated polyesters, which are vital in producing durable materials for various applications.
- Data Table 1 : Properties of Unsaturated Polyesters Derived from Fumaric Acid
Property Value Glass Transition Temp 180 ºC Tensile Strength 50 MPa Elongation at Break 5% - Coatings and Adhesives : The compound's reactivity allows it to be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors.
Biomedicine Applications
- Tissue Engineering : The biocompatibility of fumaric acid derivatives makes them suitable for use in tissue engineering scaffolds.
- Drug Delivery Systems : The compound's unique structure can be exploited to create drug delivery systems that enhance the bioavailability of therapeutic agents.
Comparison with Similar Compounds
(Z)-but-2-enedioic Acid vs. Isomeric and Functional Analogues
The (Z)-but-2-enedioic acid (maleic acid) is compared to its E-isomer (fumaric acid) and other dicarboxylic acids:
Key Findings :
Propanoate Ester: Structural and Functional Analogues
The propanoate ester component is compared to pesticidal esters and bioactive molecules:
Key Findings :
- The 4-methylsulfonylphenyl substituent may enhance metabolic stability and receptor binding compared to simpler esters.
Trihydrate Form vs. Anhydrous and Other Hydrates
Hydration state significantly impacts physicochemical properties:
| Property | Trihydrate | Anhydrous Form | Monohydrate |
|---|---|---|---|
| Hygroscopicity | Low (stable crystal structure) | High | Moderate |
| Solubility | Higher due to water interactions | Lower | Intermediate |
| Storage Stability | Stable at room temperature | Requires desiccants | Sensitive to humidity |
Key Findings :
- The trihydrate form improves shelf life and handling compared to anhydrous forms, which are prone to moisture absorption .
Preparation Methods
Synthesis of the Phenylpiperazine Intermediate
- Starting materials: 4-methylsulfonylphenyl derivatives and phenylpiperazine
- Method: Nucleophilic substitution or reductive amination to attach the 4-methylsulfonylphenyl group to the piperazine ring
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) under inert atmosphere to prevent oxidation
- Catalysts: May involve palladium-catalyzed coupling or use of base catalysts such as potassium carbonate
Preparation of (Z)-but-2-enedioic Acid Ester
- Esterification: The (Z)-but-2-enedioic acid is reacted with the phenylpiperazine intermediate bearing a hydroxyl or amine functional group to form the ester linkage
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification
- Solvents: Commonly performed in anhydrous solvents like toluene or dichloromethane with azeotropic removal of water to drive the reaction forward
- Temperature: Mild heating (50–80°C) to optimize reaction rate without causing isomerization of the Z-configuration
Formation of the Propanoate Ester
- Reagents: Propanoic acid or propanoyl chloride is used to esterify the secondary alcohol or amine group on the intermediate
- Conditions: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate the acid for ester formation
- Solvent: Anhydrous dichloromethane or acetonitrile
- Temperature: Room temperature to slightly elevated temperatures (25–40°C)
Crystallization and Hydrate Formation
- Crystallization: The crude product is purified by recrystallization from aqueous or mixed aqueous-organic solvents to obtain the trihydrate form
- Solvents: Water, ethanol-water mixtures, or isopropanol-water mixtures are used to control hydrate formation
- Conditions: Slow cooling or vapor diffusion methods to promote formation of well-defined trihydrate crystals
- Drying: Controlled drying under reduced pressure to maintain the trihydrate without loss of water molecules
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Phenylpiperazine intermediate synthesis | 4-methylsulfonylphenyl derivative, phenylpiperazine, base catalyst | DMF, DMSO | 25–80 | Inert atmosphere, palladium catalysis possible |
| Esterification with (Z)-but-2-enedioic acid | (Z)-but-2-enedioic acid, acid catalyst | Toluene, DCM | 50–80 | Azeotropic water removal |
| Propanoate ester formation | Propanoic acid or propanoyl chloride, coupling agent | DCM, acetonitrile | 25–40 | Use of DCC or EDC |
| Crystallization to trihydrate | Recrystallization from aqueous-organic solvent | Water, ethanol-water | Ambient to 5 | Slow cooling or vapor diffusion |
Research Findings and Analysis
- Stereochemical Integrity: Maintaining the Z-configuration of but-2-enedioic acid during esterification is critical; mild conditions and careful solvent choice prevent isomerization.
- Yield Optimization: Use of coupling agents in propanoate ester formation improves yield and purity by minimizing side reactions.
- Hydrate Stability: The trihydrate form exhibits enhanced stability and solubility profiles, important for pharmaceutical applications.
- Purity Assessment: Analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography confirm the structure and hydrate form.
- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Employ high-purity solvents to minimize side reactions.
Basic: What analytical techniques are critical for characterizing purity and stereochemical integrity?
Methodological Answer:
Advanced: How can enantiomeric impurities be resolved during synthesis?
Methodological Answer:
Chiral resolution is critical due to potential stereocenters in the piperazine and propanoate moieties:
Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) mobile phase to separate enantiomers .
Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in aqueous buffer (pH 7.4, 37°C) .
Crystallization-Induced Diastereomer Resolution : Add a chiral resolving agent (e.g., L-tartaric acid) to precipitate the target enantiomer .
Advanced: What experimental strategies assess stability under varying pH and temperature?
Methodological Answer:
Design accelerated stability studies using:
Forced Degradation :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 25°C for 12 hours.
- Photolysis : Expose to UV light (254 nm) for 48 hours.
Analyze degradation products via LC-MS (QTOF) to identify labile functional groups (e.g., ester bonds) .
Long-Term Stability :
Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor water content (Karl Fischer) and polymorphic transitions (PXRD) .
Advanced: How can computational methods predict pharmacokinetics and receptor interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to dopamine D2/D3 receptors (PDB ID: 6CM4). Prioritize poses with lowest ΔG values .
MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability in a lipid bilayer (e.g., POPC membrane) .
ADME Prediction : SwissADME to calculate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Contradictions may arise from solvent polarity, temperature, or polymorphic forms:
Controlled Solubility Assays :
- Prepare saturated solutions in water, DMSO, and ethanol.
- Shake at 25°C and 37°C for 24 hours.
- Filter (0.22 μm) and quantify via UV-Vis (λmax = 270 nm) .
Validate Polymorphs : Use DSC and PXRD to rule out crystal form variations affecting solubility .
Replicate Experiments : Perform triplicate measurements with independent batches to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
